

# Understanding the pKa and neutralization process of Carbomer 980

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Compound of Interest		
Compound Name:	Carbomer 980	
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## A Technical Guide to the pKa and Neutralization of Carbomer 980

Introduction

Carbomer 980 is a high molecular weight, crosslinked polymer of acrylic acid, belonging to the Carbomer family of polymers.[1][2][3] It is widely utilized in the pharmaceutical, cosmetic, and personal care industries as a high-efficiency rheology modifier, capable of providing thickening, suspending, and stabilizing properties to a wide range of formulations.[1][4][5] Supplied as a light, white powder, its functionality is critically dependent on the ionization of its acidic functional groups, a process governed by its acid dissociation constant (pKa) and subsequent neutralization.[6][7] This technical guide provides an in-depth exploration of the pKa of Carbomer 980 and the physicochemical transformations that occur during its neutralization process, offering valuable insights for researchers, scientists, and formulation development professionals.

## **Physicochemical Properties of Carbomer 980**

**Carbomer 980** is chemically a crosslinked polyacrylic acid polymer.[4][8] The polymer chains are synthesized from acrylic acid monomers and are crosslinked, creating a three-dimensional network structure.[9][10] This structure is essential for its ability to swell and create viscous gels. Unneutralized aqueous dispersions of **Carbomer 980** are acidic, with a pH of approximately 3 for a 1% dispersion.[10]



Property	Description	Reference
Chemical Name	Crosslinked Polyacrylic Acid Polymer	[2][4]
Monomer Unit	Acrylic Acid (C <sub>3</sub> H <sub>4</sub> O <sub>2</sub> )	[1][8]
Appearance	White, fine, free-flowing powder	[6][11]
Apparent pKa	4.26 (at 25 °C)	[4]
pH of 1% Dispersion	Approximately 2.5 - 3.0	[10][12]
Typical Use Level	0.2 - 1.0 wt%	[4][5]
Viscosity (0.5 wt% at pH 7.5)	40,000 - 60,000 cP	[1]

## The pKa of Carbomer 980

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic acid like **Carbomer 980**, which contains numerous carboxylic acid (-COOH) groups along its polymer backbone, the pKa is an apparent value. This is because the ease with which a proton dissociates from one carboxyl group is influenced by the ionization state of neighboring groups.

The reported apparent pKa of **Carbomer 980** is approximately 4.26.[4] Below this pH, the majority of the carboxylic acid groups are in their protonated, non-ionized form (-COOH). As the pH of the dispersion is raised above the pKa, these groups begin to deprotonate, forming negatively charged carboxylate ions (-COO<sup>-</sup>). This ionization is the fundamental trigger for the polymer's function as a thickener.

### **The Neutralization Process**

The mechanism of thickening for **Carbomer 980** is a multi-step process activated by neutralization.[13][14] As supplied, the polymer molecules are tightly coiled. When dispersed in water, they begin to hydrate and partially uncoil.[13] The significant increase in viscosity is achieved upon neutralization with a suitable base.



Mechanism of Neutralization and Thickening:

- Dispersion and Hydration: The Carbomer 980 powder is dispersed in water. The polymer particles absorb water and swell, but the viscosity remains low.[5][6]
- Neutralization: A base, such as sodium hydroxide (NaOH) or triethanolamine (TEA), is added to the dispersion.[6][14]
- Ionization: The base neutralizes the acidic carboxyl groups, converting them into anionic carboxylate groups (-COO<sup>-</sup>).[5][13]
- Electrostatic Repulsion: The resulting negative charges along the polymer backbone repel each other.[1][4] This electrostatic repulsion overcomes the internal hydrogen bonding that keeps the polymer coiled.
- Polymer Uncoiling and Swelling: The repulsive forces cause the polymer chains to uncoil and expand dramatically, entrapping water molecules within the polymer network.[4][10] This swelling can be up to 1000 times the original volume.[5][6]
- Viscosity Increase: The uncoiled and expanded polymer network significantly increases the viscosity of the solution, forming a stable gel.[12] The optimal viscosity is typically achieved within a pH range of 5.0 to 10.0.[4][5]

Factors such as the type of neutralizer, final pH, polymer concentration, and the presence of electrolytes can significantly influence the final rheological properties of the gel.[9] High concentrations of electrolytes can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing a drop in viscosity.[9][13]

## **Quantitative Analysis of Neutralization**

The relationship between pH, neutralization, and viscosity is critical for formulation design. The viscosity of a **Carbomer 980** dispersion exhibits a sharp, sigmoidal increase as the pH approaches and surpasses the pKa.



рН	Degree of Neutralization	Polymer Conformation	Resulting Viscosity (0.5% Dispersion)
< 4.0	Low	Tightly Coiled	Very Low (< 2,000 cP)
4.0 - 5.0	Partial	Starting to Uncoil	Rapidly Increasing
5.0 - 9.0	High	Fully Uncoiled & Expanded	High / Maximum (approx. 40,000 - 60,000 cP)[1][13]
> 9.0	High	Expanded (Repulsion Shielding)	Gradually Decreasing[13]

## **Experimental Protocols**

## Protocol 1: Determination of Apparent pKa by Potentiometric Titration

This protocol outlines a standard method for determining the apparent pKa of **Carbomer 980** using potentiometric titration.

#### Materials and Equipment:

- Carbomer 980 powder
- Deionized water
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Analytical balance
- · Magnetic stirrer and stir bar
- Calibrated pH meter with a combination electrode
- 50 mL burette

#### Methodology:



- Preparation of Dispersion: Accurately weigh 1.0 g of Carbomer 980 and disperse it in 200 mL of deionized water under vigorous agitation to create a 0.5% w/v dispersion. Allow the dispersion to hydrate for at least 60 minutes to ensure full wetting.
- Titration Setup: Place the beaker containing the Carbomer dispersion on a magnetic stirrer. Immerse the pH electrode and the tip of the burette into the dispersion. Ensure the stir bar does not strike the electrode.
- Titration: Begin stirring at a moderate speed. Record the initial pH of the dispersion. Add the 0.1 M NaOH solution in 0.5 mL increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Data Analysis: Continue the titration until the pH reaches approximately 11.0. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- pKa Determination: Determine the volume of NaOH required to reach the inflection point of the sigmoidal curve (the equivalence point). The apparent pKa is the pH at the point where half of this volume of NaOH has been added (the half-neutralization point).[15]

## **Protocol 2: Viscosity Measurement during Neutralization**

This protocol describes how to prepare a neutralized **Carbomer 980** gel and measure its viscosity.[16]

Materials and Equipment:

- Carbomer 980 powder
- Deionized water
- Neutralizing agent (e.g., 18% w/v NaOH solution or Triethanolamine)
- Overhead mixer or laboratory stirrer
- Calibrated pH meter
- Brookfield-type rotational viscometer with appropriate spindle (e.g., LV-4)



Constant temperature water bath (25 °C)

#### Methodology:

- Dispersion: Prepare a 0.5% w/v dispersion of Carbomer 980 in deionized water as described in the previous protocol. Place the dispersion in a 25 °C water bath for 30 minutes to equilibrate.[16]
- Neutralization: While stirring the dispersion at a low speed to avoid air entrapment, slowly
  add the neutralizing agent dropwise. Monitor the pH continuously.
- pH Adjustment: Continue adding the neutralizer until the target pH (e.g.,  $7.0 \pm 0.2$ ) is reached. The ideal pH for maximum viscosity is often between 6.5 and 7.5.[13]
- Hydration: Allow the neutralized gel to stand in the 25 °C water bath for at least one hour to ensure complete polymer relaxation and stable viscosity development.[16]
- Viscosity Measurement: Measure the viscosity of the gel using the rotational viscometer at a specified speed (e.g., 20 rpm). Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

## **Visualization of Core Concepts**

Diagrams created using Graphviz to illustrate key structures and processes.



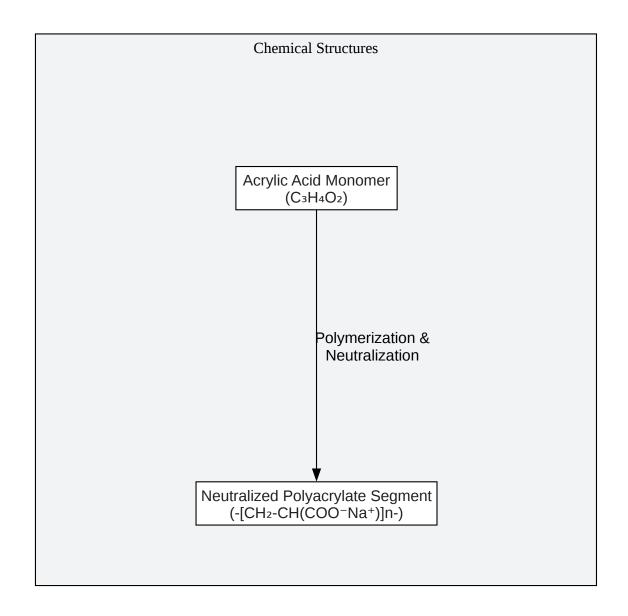
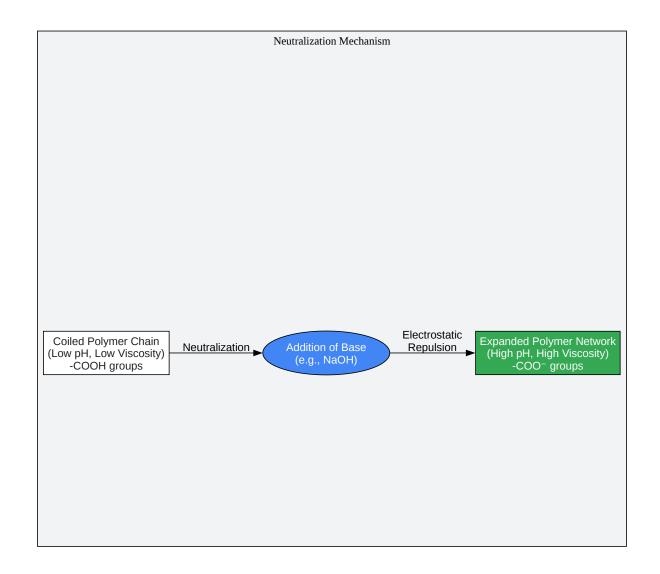


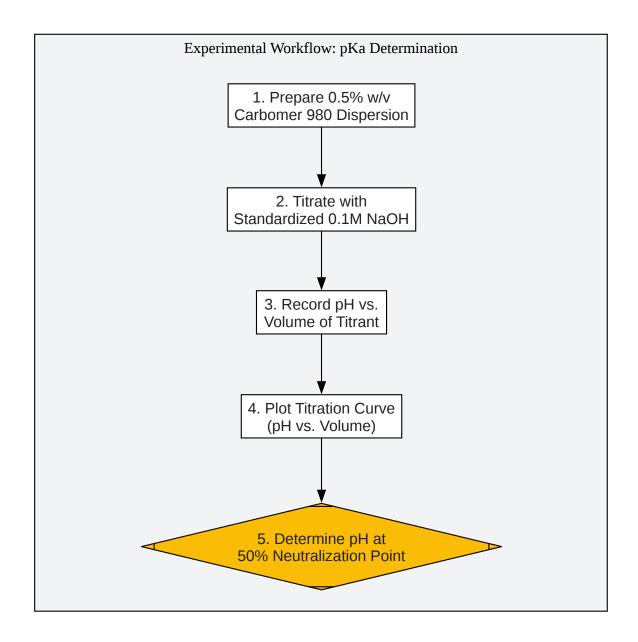
Figure 1: Carbomer 980 Monomer and Neutralized Polymer Segment.





**Figure 2:** Mechanism of Viscosity Increase upon Neutralization.





**Figure 3:** Workflow for Potentiometric Titration to Determine pKa.



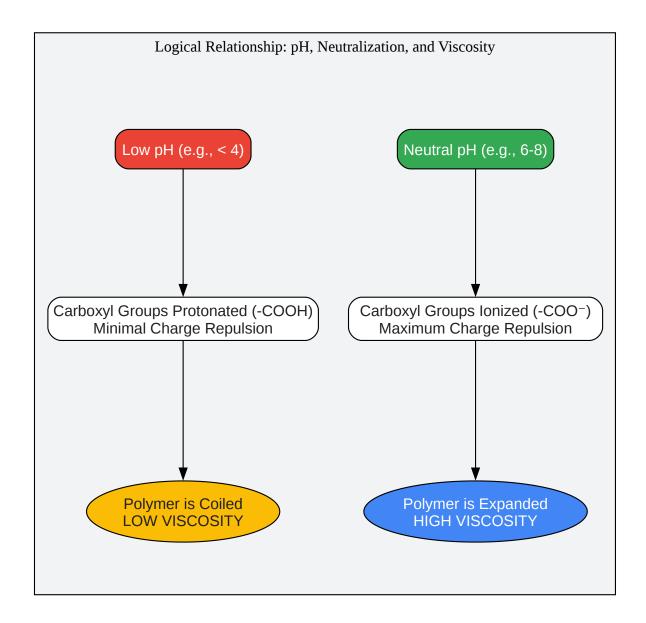


Figure 4: Relationship between pH, Polymer State, and Viscosity.



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